molecular formula C6H3BrN2S B2800778 4-Bromothieno[2,3-d]pyrimidine CAS No. 14080-60-5

4-Bromothieno[2,3-d]pyrimidine

Cat. No.: B2800778
CAS No.: 14080-60-5
M. Wt: 215.07
InChI Key: UNCDNPHSDJPOMS-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-d]pyrimidine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. These intermediates undergo cyclization to form the thieno[2,3-d]pyrimidine core. The bromination step is then carried out using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale. This involves using bulk chemicals and standard laboratory equipment to achieve high yields without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidine: Lacks the bromine atom but shares the core structure.

    4-Chlorothieno[2,3-d]pyrimidine: Similar structure with a chlorine atom instead of bromine.

    Thieno[3,2-d]pyrimidine: Different positioning of the nitrogen atoms in the pyrimidine ring.

Uniqueness: 4-Bromothieno[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

4-bromothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDNPHSDJPOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-60-5
Record name 4-bromothieno[2,3-d]pyrimidine
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